

3-Chloropropanoic anhydride CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropropanoic anhydride

Cat. No.: B7880769

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloropropanoic Anhydride** for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Chloropropanoic anhydride**, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Identity: CAS Number and Molecular Structure

3-Chloropropanoic anhydride is a symmetrical anhydride derived from 3-chloropropanoic acid. Its unique structure, featuring two electrophilic carbonyl centers and reactive C-Cl bonds, makes it a valuable building block for introducing the 3-chloropropanoyl moiety into various molecular scaffolds.

- Chemical Name: 3-chloropropanoyl 3-chloropropanoate[1]
- Synonyms: 3-Chloropropionic anhydride[1][2], Propanoic acid, 3-chloro-, anhydride with 3-chloropropionic acid[2][3]
- CAS Number: 20495-99-2[1][2][3][4][5][6]

- Molecular Formula: C₆H₈Cl₂O₃[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)
- Molecular Weight: 199.03 g/mol [\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

The structural representation of **3-Chloropropanoic anhydride** is as follows:

Caption: Chemical structure of **3-Chloropropanoic anhydride**.

Physicochemical and Spectroscopic Profile

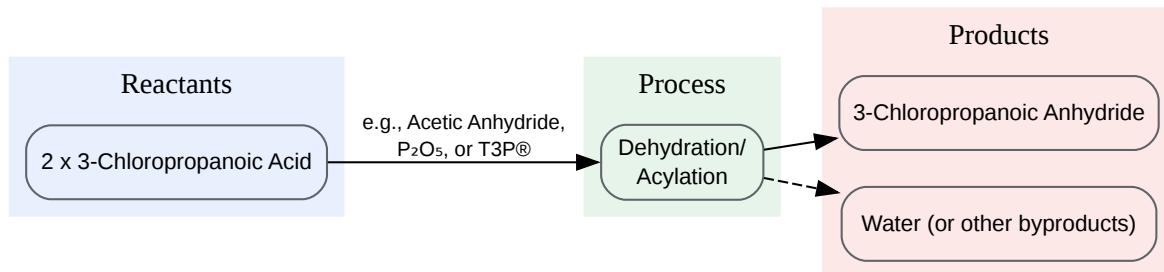
Understanding the physical and spectroscopic properties of a reagent is fundamental to its effective application in experimental design.

Quantitative Data Summary

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[2] [7]
Boiling Point	108–110 °C (at 5 Torr)	[2] [7]
Density	~1.318 - 1.4 g/cm ³ (estimated)	[2] [5] [7]
Purity	Typically ≥95%	[3] [4]
Storage Temperature	2°C - 8°C or -20°C, keep dry	[2] [3] [5]

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the anhydride.


- Infrared (IR) Spectroscopy: Key signals include a strong absorption band around 1800 cm⁻¹ characteristic of the C=O stretching in an anhydride, and another at approximately 600 cm⁻¹ for the C-Cl stretching.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows multiplets in the δ 2.8–3.2 ppm range corresponding to the four protons of the two CH₂Cl groups, and signals between δ 4.3–4.6 ppm for the two protons of the COO-CH₂ groups.[\[7\]](#)

Synthesis and Production

The primary route to **3-Chloropropanoic anhydride** involves the dehydration of its parent carboxylic acid, 3-chloropropanoic acid. This transformation is a cornerstone of its industrial production.

Conceptual Synthesis Pathway

The synthesis is conceptually straightforward: two molecules of 3-chloropropanoic acid are condensed with the removal of one molecule of water, typically facilitated by a strong dehydrating agent or by forming a more reactive acyl intermediate.

[Click to download full resolution via product page](#)

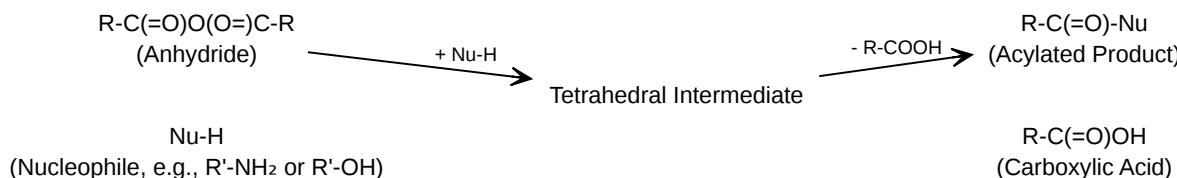
Caption: Conceptual workflow for the synthesis of **3-Chloropropanoic anhydride**.

Precursor Synthesis: 3-Chloropropanoic Acid

The availability of high-purity 3-chloropropanoic acid is critical. Common patented methods include the hydrochlorination of acrylic acid.^[7] An alternative laboratory-scale preparation involves the hydrolysis of ethylene cyanohydrin with concentrated hydrochloric acid.^[8]

Experimental Protocol: Dehydration of 3-Chloropropanoic Acid

This protocol is a representative method. Causality: The choice of a dehydrating agent like Propane Phosphonic Acid Anhydride (T3P®) is advantageous due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.
^[9]


- **Reactor Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere, preventing hydrolysis of the anhydride.
- **Reagent Charging:** 3-Chloropropanoic acid (2.0 equivalents) is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).
- **Dehydrating Agent Addition:** A solution of T3P® (1.1 equivalents in ethyl acetate) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. This controlled addition manages the exothermic nature of the reaction.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
- **Workup:** Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and brine. The organic layer is then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **3-Chloropropanoic anhydride**.

Reactivity and Applications in Drug Development

The reactivity of **3-Chloropropanoic anhydride** is dominated by the high electrophilicity of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Core Reactivity: Nucleophilic Acyl Substitution

The anhydride linkage is an excellent leaving group, making the molecule a potent acylating agent. This reactivity is harnessed to form esters, amides, and other acyl derivatives.

[Click to download full resolution via product page](#)

Caption: General mechanism of nucleophilic acyl substitution.

Key Applications

- Pharmaceutical Intermediates: **3-Chloropropanoic anhydride** is a key reagent for building chlorinated heterocyclic compounds, which are common motifs in antimicrobial agents and kinase inhibitors.[7]
- Prodrug Synthesis: It is used to acylate amines or alcohols in active pharmaceutical ingredients (APIs). For example, it can facilitate the acetylation of amines in drug candidates like 5'-sulfamoyl adenosine derivatives, a strategy often employed to enhance bioavailability and modify pharmacokinetic profiles.[7]
- Peptide Coupling: The anhydride can be used to activate carboxylic acids for peptide bond formation, for instance, in the synthesis of succinimidyl 3-chloropropionate, a coupling reagent.[5]
- Agrochemicals and Polymers: Beyond pharmaceuticals, it serves as a precursor for herbicides and as a monomer in the production of polyimides, where it contributes to thermal stability.[7]

Safety, Handling, and Storage

Due to its reactivity, proper handling of **3-Chloropropanoic anhydride** is imperative for laboratory safety.

- Precautions for Safe Handling:
 - Always work in a well-ventilated area or a chemical fume hood to avoid inhaling fumes.[4]

- Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]
- Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][10]
- First Aid Measures:
 - Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4]
 - Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
- Storage Conditions:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures range from 2-8°C to -20°C to ensure long-term stability.[2][3][5]
 - The compound readily hydrolyzes in the presence of water to form 3-chloropropanoic acid. [7] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloropropanoic anhydride | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropionic anhydride | 20495-99-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]
- 5. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 6. 20495-99-2|3-Chloropropanoic anhydride|BLD Pharm [bldpharm.com]
- 7. 3-Chloropropanoic anhydride () for sale [vulcanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. curiaglobal.com [curiaglobal.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chloropropanoic anhydride CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7880769#3-chloropropanoic-anhydride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com